![molecular formula C12H18N2O4 B2701670 (2S)-2-Amino-4,4,5,5-tetradeuterio-6-[2-formyl-5-(hydroxymethyl)pyrrol-1-yl]hexanoic acid CAS No. 2446534-02-5](/img/structure/B2701670.png)
(2S)-2-Amino-4,4,5,5-tetradeuterio-6-[2-formyl-5-(hydroxymethyl)pyrrol-1-yl]hexanoic acid
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Overview
Description
“(2S)-2-Amino-4,4,5,5-tetradeuterio-6-[2-formyl-5-(hydroxymethyl)pyrrol-1-yl]hexanoic acid” is a complex organic compound. It is also known as 6-[2-Formyl-5-(hydroxymethyl)-1H-pyrrol-1-yl]norleucine . The molecular formula is C12H18N2O4 .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For example, the title compound has been synthesized by a novel route from N α -trifluoroacetyl lysine methyl ester and 2,9-dimethyldeca-2,8-diene-4,7-dione . Transformation of the pyrrole substituents and easy cleavage of protecting groups yields the compound in samples of high purity .Molecular Structure Analysis
The molecular structure of this compound includes a pyrrole ring, which is a five-membered aromatic heterocycle, like in the compound 6-[2-Formyl-5-(hydroxymethyl)-1H-pyrrol-1-yl]norleucine . The average mass of the molecule is 254.282 Da and the monoisotopic mass is 254.126663 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a Log Kow (KOWWIN v1.67 estimate) of -1.12, a boiling point of 514.15 degrees Celsius (Adapted Stein & Brown method), and a melting point of 309.02 degrees Celsius (Mean or Weighted MP) .properties
IUPAC Name |
(2S)-2-amino-4,4,5,5-tetradeuterio-6-[2-formyl-5-(hydroxymethyl)pyrrol-1-yl]hexanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O4/c13-11(12(17)18)3-1-2-6-14-9(7-15)4-5-10(14)8-16/h4-5,7,11,16H,1-3,6,8,13H2,(H,17,18)/t11-/m0/s1/i1D2,2D2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTYFITADLSVOAS-KYRNDUIRSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N(C(=C1)C=O)CCCCC(C(=O)O)N)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C[C@@H](C(=O)O)N)C([2H])([2H])CN1C(=CC=C1C=O)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-Amino-4,4,5,5-tetradeuterio-6-[2-formyl-5-(hydroxymethyl)pyrrol-1-yl]hexanoic acid |
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